molecular formula C8H10ClN3 B6337908 Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95% CAS No. 1187931-45-8

Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%

Cat. No. B6337908
CAS RN: 1187931-45-8
M. Wt: 183.64 g/mol
InChI Key: XWGDBVRTBDCGMG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride is a chemical compound with a molecular weight of 183.64 . It is an important core of nitrogen ring junction heterocyclic compounds .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .


Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride is 1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H . The molecular structure of this compound has been studied using various spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride are mainly centered around its synthesis. The TEMPO-mediated [3 + 2] annulation–aromatization protocol is a key reaction in its synthesis . Other reactions include the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride has a molecular weight of 183.68 . Its physical and chemical properties are determined by its molecular structure and the nature of its constituent atoms .

Scientific Research Applications

Antibacterial and Antitumor Evaluation

  • Pyrazole derivatives, including structures similar to Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, have been synthesized and evaluated for their antibacterial and antitumor properties. These compounds exhibit potential as antibacterial and antitumor agents due to their novel isolated or fused heterocyclic ring systems (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Biomedical Applications

  • The biomedical applications of Pyrazolo[3,4-b]pyridines, a related class of compounds, have been extensively reviewed, highlighting their potential in over 2400 patents and their significance in synthetic and medicinal chemistry due to the diversity of substituents and synthetic methods used for their preparation (Donaire-Arias et al., 2022).

Inhibition of Mycobacterial ATP Synthase

  • Pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have shown potency as inhibitors of mycobacterial ATP synthase, demonstrating potential for the treatment of Mycobacterium tuberculosis. The structural activity relationship studies of these compounds highlight their potential as therapeutic agents against tuberculosis (Sutherland et al., 2022).

PI3 Kinase Inhibition

  • Research on Pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors has identified analogues with improved aqueous solubility and comparable potency, suggesting potential applications in cancer therapy due to their cellular activity and selectivity (Kendall et al., 2017).

Fluorescent Probes

  • Synthesis efforts have led to Pyrazolo[1,5-a]pyridine derivatives presenting strong fluorescence, indicating their utility in the development of fluorescent probes for biological and chemical sensing applications. Such compounds offer a new alternative in luminescence applications due to their photophysical properties (Yan, Guiyun, Ji, & Yanqing, 2018).

Future Directions

The future directions for Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride research could involve the development of novel and uncomplicated methods for its synthesis . Additionally, its potential applications in medicinal chemistry and drug molecule production could be explored further .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDBVRTBDCGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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